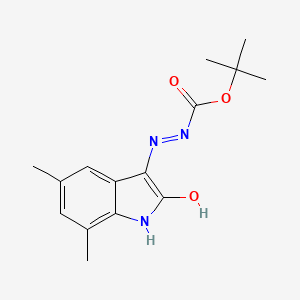
methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate, also known as MFPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MFPB belongs to the class of N-substituted piperidines and is known to exhibit analgesic and anti-inflammatory effects.
作用機序
The exact mechanism of action of methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate is not fully understood. However, it is believed to act on the opioid receptors in the central nervous system, leading to the inhibition of pain signals. methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease. methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate has been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate is its potential use in the treatment of various types of pain and inflammatory conditions. It has also been shown to exhibit low toxicity in animal models. However, one of the limitations of methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate. One potential direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Another potential direction is the investigation of its potential use in combination with other analgesic and anti-inflammatory drugs. Additionally, the development of new analogs of methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate with improved solubility and bioavailability may also be a future direction for research.
Conclusion:
In conclusion, methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It exhibits analgesic and anti-inflammatory effects and has been investigated for its potential use in the treatment of various types of pain and inflammatory conditions. While there are limitations to its use, there are also several future directions for research on methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate.
合成法
The synthesis of methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate involves the reaction of 3-amino-4-piperidinyl benzoate with 2-furoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to obtain methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate. The purity of the final product is ensured through recrystallization.
科学的研究の応用
Methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate has been extensively studied for its potential pharmacological properties. In animal models, methyl 3-(2-furoylamino)-4-piperidin-1-ylbenzoate has been shown to exhibit analgesic and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease.
特性
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-4-piperidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-18(22)13-7-8-15(20-9-3-2-4-10-20)14(12-13)19-17(21)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQXNVRFPZQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)

![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)